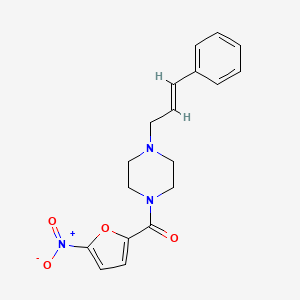

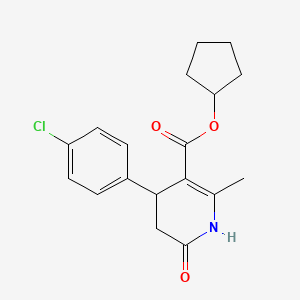

![molecular formula C20H26F2N2O2 B5553591 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule, showcasing a structure that includes elements of spiro compounds, diazaspiro decanes, and tetrahydro-2H-pyran. These compounds are of interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions, highlighted by Farag et al. (2008), who synthesized 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008). This process, involving hydrazine hydrate and HCl/AcOH mixture treatments, can be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to fit the structural requirements.

Molecular Structure Analysis

The molecular mechanics energy minimization techniques discussed by Farag et al. (2008) provide insight into the structural parameters of similar compounds, which can be applied to understand the spatial arrangement and electronic distribution within the target molecule (Farag, Elkholy, & Ali, 2008).

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Molecular Structure

Research on compounds with a diazaspiro[4.5]decan core has involved regioselective synthesis techniques. For instance, Farag et al. (2008) reported on the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, emphasizing the versatility of these structures in chemical synthesis. The molecular mechanics energy minimization techniques provide insights into the structural parameters of related compounds, highlighting their potential for further chemical modifications (Farag, Elkholy, & Ali, 2008).

Antimicrobial Applications

Al-Ahmadi (1997) explored the synthesis of new spirocyclic derivatives, including spirothiazolopyranopyrazoles, and evaluated their antimicrobial activities. This study underscores the potential of spirocyclic compounds in developing new antimicrobial agents, suggesting a possible application area for compounds related to 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one (Al-Ahmadi, 1997).

Stereoselective Synthesis of Oxygen Heterocycles

Bartlett et al. (2003) demonstrated the desymmetrisation of 1,4-difuran-2-ylbutane-1,4-diol, leading to products with potential in synthesizing oxygen heterocycles. This research could inform approaches to manipulating the structure of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one for specific scientific applications (Bartlett, Hodgson, Holland, Jones, Kilner, Nelson, & Warriner, 2003).

Novel Synthesis Techniques and Anticancer Research

Ito et al. (2018) developed a novel method for catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones. This method, which avoids hazardous diazo compounds, could potentially be applied to the synthesis and functionalization of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one, opening new avenues in medicinal chemistry, including anticancer research (Ito, Kawasaki, Kanyiva, & Shibata, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]-8-(oxan-4-yl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26F2N2O2/c21-17-2-1-15(11-18(17)22)13-24-14-20(12-19(24)25)5-7-23(8-6-20)16-3-9-26-10-4-16/h1-2,11,16H,3-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXCWQKHJROHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

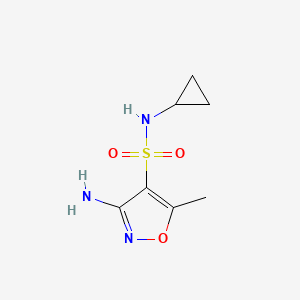

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

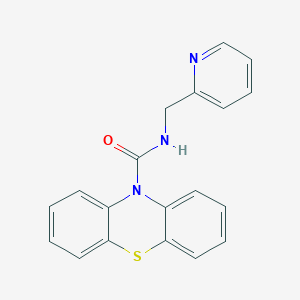

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

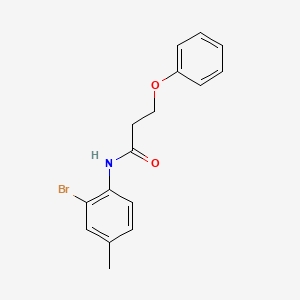

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)